N'-[1-(2-methoxy-5-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-N'-(2-methylbutanoyl)benzohydrazide
CAS No.:
Cat. No.: VC15035408
Molecular Formula: C24H27N3O5
Molecular Weight: 437.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H27N3O5 |
|---|---|
| Molecular Weight | 437.5 g/mol |
| IUPAC Name | N'-[1-(2-methoxy-5-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-N'-(2-methylbutanoyl)benzohydrazide |
| Standard InChI | InChI=1S/C24H27N3O5/c1-5-16(3)23(30)27(25-22(29)17-9-7-6-8-10-17)19-14-21(28)26(24(19)31)18-13-15(2)11-12-20(18)32-4/h6-13,16,19H,5,14H2,1-4H3,(H,25,29) |
| Standard InChI Key | OZMXKHPNQBEBDH-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)C(=O)N(C1CC(=O)N(C1=O)C2=C(C=CC(=C2)C)OC)NC(=O)C3=CC=CC=C3 |
Introduction
Structural Overview
The compound's systematic name reveals key structural components:
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Core Structure: A pyrrolidine ring substituted with a 2-methoxy-5-methylphenyl group and two ketone functionalities (dioxo).
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Hydrazide Linkage: A benzohydrazide moiety attached to the pyrrolidine ring.
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Side Chain: A 2-methylbutanoyl group linked to the hydrazide nitrogen atom.
These features suggest a hybrid molecule combining aromaticity, hydrazide functionality, and aliphatic side chains, which could influence its chemical reactivity and biological activity.
Synthesis
Although specific synthetic pathways for this compound are not explicitly available in the search results, general methods for synthesizing similar hydrazides involve:
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Formation of Pyrrolidine Core: Using cyclization reactions involving amines and carbonyl precursors.
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Hydrazide Coupling: Reacting benzoyl hydrazine derivatives with intermediates containing active ester or acyl chloride functionalities.
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Side Chain Introduction: Alkylation or acylation reactions to attach the 2-methylbutanoyl group.
These steps typically involve mild reaction conditions and can be monitored using spectroscopic techniques such as NMR and IR.
Analytical Characterization
Compounds like this one are characterized using advanced techniques:
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NMR Spectroscopy: Provides detailed information about the molecular framework, including chemical shifts for aromatic and aliphatic protons.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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IR Spectroscopy: Identifies functional groups such as carbonyls (C=O) and amides (N-H).
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Elemental Analysis: Verifies the empirical formula.
Potential Applications
While specific data for this compound is unavailable, structurally related hydrazides have shown diverse applications:
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Pharmaceuticals:
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Antimicrobial agents due to their ability to interact with biological macromolecules.
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Anticancer properties through inhibition of enzymes or DNA interactions.
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Material Science:
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Used as intermediates in polymer synthesis or surface modification agents.
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Biological Activity Prediction:
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Computational docking studies could predict interactions with enzymes like lipoxygenases or cyclooxygenases.
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Research Gaps and Future Directions
Given the lack of direct studies on this compound, future research could explore:
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Biological Activity Screening:
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Testing for antibacterial, antifungal, or anticancer properties.
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Computational Studies:
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Molecular docking to predict binding affinities with biological targets.
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Synthetic Optimization:
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Developing efficient routes for large-scale synthesis.
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